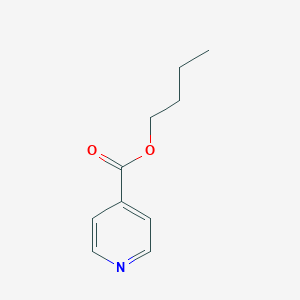
偏钒酸银
描述
Synthesis Analysis
The synthesis of silver vanadium trioxide involves various methodologies aimed at optimizing its unique properties for specific applications. The electrochemical properties of vanadium compounds, including silver vanadium trioxide, have been extensively studied, highlighting the versatility of vanadium compounds in redox processes (Galloni, Conte, & Floris, 2015). Additionally, the synthesis and modification of silver (meta)vanadate, a related compound, have been explored to improve photocatalytic performance by enhancing stability and accelerating charge separation (Guo et al., 2018).
Molecular Structure Analysis
The molecular structure of silver vanadium trioxide plays a critical role in its chemical reactivity and physical properties. Studies have explored the coordination chemistry and molecular structure of vanadium in various states, offering insights into the structural aspects that contribute to the functional properties of silver vanadium trioxide and related compounds (Weckhuysen & Keller, 2003).
Chemical Reactions and Properties
The chemical reactions and properties of silver vanadium trioxide are influenced by its redox chemistry. The redox chemistry of vanadium in soils and sediments, for example, provides a foundational understanding of vanadium's behavior in various environmental conditions, which is relevant for the application of silver vanadium trioxide in catalysis and energy storage (Shaheen et al., 2019).
Physical Properties Analysis
The physical properties of silver vanadium trioxide, such as its crystalline structure and morphology, significantly affect its application in devices. The review of micro- and nano-structured vanadium pentoxide highlights the importance of structure in the performance of electrodes for lithium-ion batteries, which is directly relevant to the application of silver vanadium trioxide in similar contexts (Yue & Liang, 2017).
Chemical Properties Analysis
Understanding the chemical properties of silver vanadium trioxide, including its interaction with other substances and its reactivity under various conditions, is crucial for its application in technology and industry. Studies on the chemistry, spectroscopy, and catalytic roles of supported vanadium oxides provide insights into how silver vanadium trioxide functions in heterogeneous catalysis and other chemical processes (Centi, 1996).
科学研究应用
材料科学
偏钒酸银因其独特的性质,在材料科学领域得到应用。 它以多种形式存在,包括粉末和块状 . 其高反应性和小尺寸使其成为各种材料的优良添加剂 .
生物医学应用
偏钒酸银在生物医学应用中显示出潜力。 例如,已经合成了壳聚糖/AgVO3纳米复合薄膜用于生物医学应用 . 这些纳米复合材料具有可调的光学性质、溶胀行为和抗菌作用 .
抗菌活性
发现偏钒酸银纳米颗粒对多种细菌菌株表现出优异的抗菌活性 . 这是由于它们具有高表面积与体积比,使其具有高反应性,并且它们的小尺寸使其能够轻松穿透细菌细胞 .
纳米技术
在纳米技术领域,偏钒酸银用于合成纳米复合材料。 这些纳米复合材料由聚合物与偏钒酸银纳米颗粒混合而成,具有独特的物理和化学性质 .
能源科学
偏钒酸银也用于能源科学。 它是一种坚硬的、延展的过渡金属,主要用作钢添加剂和合金,例如钛-6AL-4V,它由钛、铝和钒组成 .
环境科学
在环境科学中,偏钒酸银纳米颗粒因其高反应性而得到应用。 它们的小尺寸使其能够应用于各种环境应用 .
作用机制
Target of Action
Silver metavanadate, also known as silver;oxido(dioxo)vanadium or Silver vanadium trioxide, primarily targets the respiratory system . It is widely used as an inhibitor of protein tyrosine phosphatases (PTPase) and is routinely applied in cell lysis buffers or immunoprecipitations of phosphotyrosyl proteins .
Mode of Action
The antimicrobial action of Silver metavanadate is linked with four well-defined mechanisms:
Biochemical Pathways
Silver metavanadate affects many cellular processes regulated by cAMP and is implicated in diseases of diverse etiology such as diabetes, cancer, chlorosis, anemia, and tuberculosis . It regulates the intracellular signaling via second messengers. Adenylate cyclase acts as a catalyst in the formation of cAMP (cyclic adenosine monophosphate) from ATP (adenosine triphosphate) and is activated by the action of silver metavanadate at a concentration >10 −5 M .
Pharmacokinetics
It is known that the compound is light sensitive and is typically stored at room temperature .
Result of Action
The molecular and cellular effects of Silver metavanadate’s action include cytotoxicity, genotoxicity, and inflammatory response in human cells in a cell-type dependent manner . It oxidizes NADH (reduced nicotinamide adenine dinucleotide) to its active oxygenated form and thus acts as a prooxidant .
安全和危害
未来方向
The dissolution of AgVO3 has been identified as a major factor in premature end of life for ICD batteries . This study provides insight for future material design approaches . The tunable optical properties, swelling behavior, and antibacterial effects spotlight the potential of chitosan/AgVO3 nanocomposites for versatile biomedical applications .
属性
IUPAC Name |
silver;oxido(dioxo)vanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ag.3O.V/q+1;;;-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVDHKVWJUPFPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][V](=O)=O.[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AgO3V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.808 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange odorless powder; [MSDSonline] | |
| Record name | Silver vanadate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8215 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
13497-94-4 | |
| Record name | Silver vanadium oxide (AgVO3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013497944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silver vanadium oxide (AgVO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silver vanadium trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.458 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
A: Silver metavanadate (AgVO3) possesses a distinct structure influenced by its synthesis conditions. It can exhibit various morphologies, including square-like particles. [] The molecular formula of silver metavanadate is AgVO3, and its molecular weight is 206.8 g/mol. While specific spectroscopic data may vary depending on the morphology and synthesis method, techniques like X-ray diffraction and Raman spectroscopy are commonly employed for characterization.
A: Silver metavanadate acts as a catalyst in various chemical reactions. One prominent application is its ability to activate persulfates like peroxodisulfate, generating reactive oxygen species (ROS) such as sulfate and hydroxyl radicals. [] This catalytic activity makes silver metavanadate effective in degrading organic pollutants in water, including phenols, pesticides, antibiotics, and organic dyes. [] Notably, this process can achieve complete mineralization of these pollutants, yielding carbon dioxide as the primary product. []
A: Several methods exist for synthesizing silver metavanadate. A cost-effective and efficient method involves a chemical precipitation approach. [] This method entails dissolving silver metavanadate in methanol and separately dissolving vanadium pentoxide (V2O5), sodium hydroxide (NaOH), and terephthalic acid in water. Combining these solutions under controlled conditions, followed by washing and drying steps, results in the formation of square-like silver metavanadate particles. []
A: The morphology and size of silver metavanadate particles significantly impact their catalytic activity. For example, square-like silver metavanadate particles, synthesized through specific methods, have demonstrated enhanced catalytic efficiency in degrading organic pollutants. [] This emphasizes the importance of controlling the synthesis parameters to obtain silver metavanadate with desired structural characteristics for specific catalytic applications.
A: Various analytical methods are employed to characterize silver metavanadate. Electron paramagnetic resonance (EPR) spectroscopy is particularly useful in studying the generation of reactive oxygen species during its catalytic activity. [] Other techniques include X-ray diffraction for structural analysis, transmission electron microscopy for morphology assessment, and UV-Vis spectroscopy for optical property determination.
A: While silver metavanadate demonstrates promise in environmental remediation by degrading organic pollutants, it is crucial to evaluate its potential environmental impact. [] Research should focus on understanding its fate and transport in the environment, potential for bioaccumulation, and long-term effects on ecosystems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B87438.png)




![5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,E][1,4]diazepin-11-one](/img/structure/B87473.png)






![1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol](/img/structure/B87503.png)
